2-[4-(pentyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
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Overview
Description
2-[4-(pentyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C21H25NO3 and a molecular weight of 339.43 g/mol This compound features a pentyloxy group attached to a phenyl ring, which is further connected to a tetrahydro-ethanoisoindole structure
Preparation Methods
The synthesis of 2-[4-(pentyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves several steps, typically starting with the preparation of the pentyloxyphenyl intermediate. This intermediate is then subjected to a series of reactions to form the final product. The synthetic route may include:
Formation of the pentyloxyphenyl intermediate: This step involves the reaction of pentyloxybenzene with appropriate reagents to introduce the desired functional groups.
Cyclization and reduction: The intermediate undergoes cyclization and reduction reactions to form the tetrahydro-ethanoisoindole structure.
Final modifications: Additional steps may be required to introduce or modify specific functional groups to achieve the desired compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(pentyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(pentyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving biological systems, particularly in understanding the interactions between organic compounds and biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(pentyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[4-(pentyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
2-[4-(methoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione:
2-[4-(ethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: The ethoxy group in this compound also results in distinct properties compared to the pentyloxy derivative.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C21H25NO3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(4-pentoxyphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C21H25NO3/c1-2-3-4-13-25-17-11-9-16(10-12-17)22-20(23)18-14-5-6-15(8-7-14)19(18)21(22)24/h5-6,9-12,14-15,18-19H,2-4,7-8,13H2,1H3 |
InChI Key |
AYBKONWHYJQPOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 |
Origin of Product |
United States |
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